N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Description
This compound features a 1,3-thiazol-2-yl group substituted with a benzyl moiety at the 5-position, linked via a butanamide chain to a (5Z)-5-(4-methoxyphenylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl core. The thiazolidinone ring incorporates a conjugated benzylidene group with a 4-methoxy substituent, which enhances electron-donating properties and may influence biological activity. The sulfanylidene (C=S) group at the 2-position and the ketone at the 4-position are critical for tautomerism and intermolecular interactions .
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S3/c1-31-19-11-9-18(10-12-19)15-21-23(30)28(25(32)34-21)13-5-8-22(29)27-24-26-16-20(33-24)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,15-16H,5,8,13-14H2,1H3,(H,26,27,29)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTKFVMHKXTSDQ-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure incorporates a thiazole moiety, which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. Research indicates that compounds featuring the thiazole ring can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting cell proliferation in A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, with IC50 values indicating effective cytotoxicity .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A549 | 1.61 ± 1.92 | |
| Compound 10 | NIH/3T3 | 1.98 ± 1.22 | |
| N-(5-benzyl...) | A549 | TBD | TBD |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, some thiazole derivatives have been shown to inhibit Bcl-2, a protein that regulates apoptosis, thereby promoting cancer cell death . Molecular dynamics simulations reveal that these compounds interact primarily through hydrophobic contacts with target proteins.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial activities. The presence of sulfur and nitrogen in the thiazole ring enhances its ability to interact with microbial enzymes and disrupt cellular functions. Studies have indicated that certain thiazole compounds exhibit potent activity against Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and tested them against A549 and NIH/3T3 cell lines. The results indicated that specific modifications to the thiazole structure significantly enhanced cytotoxicity. For instance, introducing electron-donating groups at specific positions on the phenyl ring improved activity against both cell lines .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the sulfur and nitrogen atoms within the thiazole ring could lead to increased antimicrobial potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinone Cores
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ()
- Structure : Shares the (5Z)-5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl core but differs in the amide chain (acetamide vs. butanamide) and substituents (2-methylphenyl vs. 5-benzyl-1,3-thiazol-2-yl).
- Synthesis : Prepared via cyclization of rhodanine derivatives with substituted acetamides, similar to methods used for the target compound .
- Key Data :
- IR : C=O (1679 cm⁻¹), C=S (1247–1255 cm⁻¹).
- NMR : Aromatic protons at δ 7.47–7.72 ppm.
4-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide ()
- Structure : Features a bulkier 2-methyl-3-phenylprop-2-enylidene substituent instead of the 4-methoxyphenyl group.
- Synthesis: Utilizes similar condensation strategies for the thiazolidinone core but substitutes with α,β-unsaturated ketones.
- Key Data : Structural analogs show altered electronic properties due to steric hindrance from the methyl and phenyl groups, which may reduce binding affinity compared to the target compound’s methoxy group .
Antihyperglycemic Thiazolidinones ()
- Structure: Incorporate naphthyl and substituted phenyl groups on the thiazolidinone ring.
- Activity: Demonstrated blood glucose-lowering effects in rodent models, suggesting the thiazolidinone scaffold’s relevance in metabolic disorders.
Analogues with Modified Heterocyclic Systems
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-ones (–7)
- Structure: Replace the thiazolidinone with a thiazol-4(5H)-one ring, lacking the sulfanylidene group.
- Impact: The absence of C=S eliminates tautomerism, reducing stability under physiological conditions. However, the amino group at the 2-position introduces hydrogen-bonding capabilities absent in the target compound .
1,2,4-Triazole-3(4H)-thiones ()
- Structure: Feature a triazole ring instead of thiazolidinone, with a sulfonylbenzoyl group.
- Key Data :
- IR : C=S (1243–1258 cm⁻¹), NH (3150–3319 cm⁻¹).
- Activity : These compounds exhibit tautomerism (thione vs. thiol), analogous to the target compound’s sulfanylidene group, but their triazole core may confer distinct pharmacokinetic profiles .
Pharmacological and Functional Insights
- Electron-Donating Groups: The 4-methoxyphenyl group in the target compound may enhance electron density, improving interactions with receptors compared to non-polar substituents in .
- Amide Chain Length : The butanamide linker likely increases solubility and bioavailability relative to shorter chains (e.g., acetamide in ) .
- Biological Potential: While highlights antihyperglycemic activity in similar scaffolds, the target compound’s unique substituents position it as a candidate for antimicrobial or anticancer studies, pending empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
